molecular formula C12H14ClN3OS B11486900 1-(4-Chlorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

1-(4-Chlorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B11486900
M. Wt: 283.78 g/mol
InChI Key: HIDGRQYGGRHZKM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methyl group, and a thiazolyl group attached to a urea backbone

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves multiple steps. One common synthetic route includes the reaction of 4-chloroaniline with methyl isocyanate to form an intermediate, which is then reacted with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H14ClN3OS

Molecular Weight

283.78 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C12H14ClN3OS/c1-8-7-15-12(18-8)16(11(17)14-2)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,14,17)

InChI Key

HIDGRQYGGRHZKM-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=C(C=C2)Cl)C(=O)NC

Origin of Product

United States

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